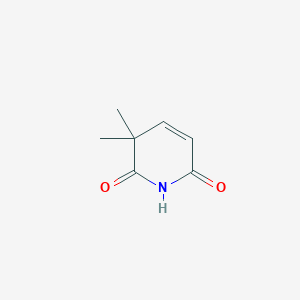

3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione

Description

Properties

IUPAC Name |

3,3-dimethylpyridine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-7(2)4-3-5(9)8-6(7)10/h3-4H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFFWLRDWQXTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylglutaric anhydride with ammonia or primary amines . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce diols .

Scientific Research Applications

Antioxidant Activity

Research has indicated that 3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively. This property is particularly valuable in pharmaceutical applications aimed at combating oxidative stress-related diseases.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This makes it a candidate for development as an antimicrobial agent in clinical settings.

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective effects. Animal models have shown that it can mitigate neuronal damage in conditions such as Alzheimer’s disease and Parkinson’s disease by reducing neuroinflammation and oxidative damage.

Corrosion Inhibition

The compound has been studied for its potential use as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces can help prevent corrosion in environments where metals are exposed to moisture and other corrosive agents.

Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a strong antioxidant effect with an IC50 value comparable to established antioxidants like ascorbic acid.

| Assay Type | IC50 (µg/mL) | Comparison |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (30) |

| ABTS | 20 | Trolox (22) |

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties published in Antibiotics, the compound was tested against several bacterial strains. The results highlighted its effectiveness with minimum inhibitory concentrations (MIC) lower than those of several commercial antibiotics.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 25 |

| Escherichia coli | 20 | Ciprofloxacin | 30 |

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Core Structural Similarities and Differences

The tetrahydropyridine (THP) ring system is a common feature among the compared compounds. However, substituents and oxidation states critically alter their properties:

Biological Activity

3,3-Dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione (often referred to as DMTPD) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Chemical Formula: C₈H₁₃N₃O₂

- Molecular Weight: 169.20 g/mol

- IUPAC Name: this compound

The compound features a tetrahydropyridine ring with two carbonyl groups at positions 2 and 6. This unique structure contributes to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that DMTPD exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. A study demonstrated that DMTPD effectively scavenges free radicals and reduces lipid peroxidation in vitro, suggesting its potential use in preventing oxidative damage in various diseases .

Neuroprotective Effects

DMTPD has been investigated for its neuroprotective properties. In experimental models of neurodegeneration, it has shown promise in reducing neuronal cell death and improving cognitive function. The mechanism appears to involve the modulation of signaling pathways related to apoptosis and inflammation .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro studies have shown that DMTPD inhibits the growth of both Gram-positive and Gram-negative bacteria. It has been suggested that this activity may be linked to its ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

- Neuroprotection in Animal Models:

- Antimicrobial Efficacy:

The biological activities of DMTPD can be attributed to several mechanisms:

- Antioxidant Mechanism: DMTPD's ability to donate electrons helps neutralize free radicals.

- Neuroprotective Pathways: Activation of the Nrf2 pathway has been observed, which is known for its role in cellular defense against oxidative stress.

- Antimicrobial Action: The disruption of bacterial cell membranes likely results from the interaction between DMTPD and phospholipid bilayers.

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic routes for 3,3-dimethyl-1,2,3,6-tetrahydropyridine-2,6-dione, and how can reaction conditions be fine-tuned to improve yield?

Methodological Answer:

- Route 1 : Utilize a Mitsunobu reaction for coupling pyridine derivatives with dimethyl groups, as demonstrated in analogous terpyridine syntheses . Optimize stoichiometry (e.g., 1.2 eq. of diethyl azodicarboxylate) and solvent (THF or DMF) to enhance regioselectivity.

- Route 2 : Cyclization of pre-functionalized precursors under acidic or basic conditions. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

- Key Parameters : Temperature (80–100°C), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~1.2–1.5 ppm for methyl protons; δ ~25–30 ppm for carbons). The carbonyl (C=O) signals appear at δ ~170–180 ppm in ¹³C NMR .

- IR : Confirm lactam C=O stretching at ~1650–1750 cm⁻¹ and NH stretching (if present) at ~3200 cm⁻¹.

- MS (ESI/HRMS) : Look for [M+H]⁺ or [M+Na]⁺ ions; calculate exact mass (C₇H₁₁NO₂: 157.21 g/mol) to validate purity .

Q. What strategies are recommended for resolving solubility challenges during crystallization of this compound?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by slow diffusion with anti-solvents (e.g., water or hexane) .

- Temperature Gradients : Use a cooling ramp (e.g., 60°C → 4°C) to induce nucleation.

- Additives : Introduce seed crystals or ionic additives (e.g., NH₄PF₆) to stabilize lattice formation.

Q. How does the electronic environment of the dimethyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Steric Effects : The 3,3-dimethyl substituents hinder axial attack, favoring equatorial reactivity in ring-opening or substitution reactions.

- Electron-Donating Effects : Methyl groups increase electron density at adjacent carbons, enhancing susceptibility to electrophilic agents (e.g., nitration or halogenation). Quantify via Hammett σ* values or DFT calculations .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Monitor lactam ring hydrolysis via HPLC; half-life ~6–8 hrs at 25°C.

- Basic Conditions (pH > 10) : Degradation accelerates due to deprotonation of NH groups; stabilize with buffered solutions (pH 7–8) .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C; store at −20°C under desiccation.

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict regioselectivity in functionalization reactions of this compound?

Methodological Answer:

Q. What mechanistic insights explain contradictory data in cycloaddition reactions involving this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Competing [4+2] vs. [2+2] pathways may arise under different temperatures or catalysts (e.g., Lewis acids). Characterize intermediates via in-situ IR or cryo-ESI-MS .

- Steric vs. Electronic Factors : Use Hammett plots to correlate substituent effects with reaction rates.

Q. How can isotopic labeling (²H, ¹³C) elucidate metabolic or degradation pathways in biological systems?

Methodological Answer:

- Synthesis of Labeled Analogs : Incorporate ¹³C at the carbonyl group via K¹³CN in precursor synthesis.

- Tracing Studies : Administer labeled compound in cell cultures; analyze metabolites via LC-MS/MS with MRM transitions .

Q. What role does this compound play in coordination chemistry, and how does it compare to analogous pyridinediones?

Methodological Answer:

- Ligand Design : The lactam oxygen and pyridine nitrogen act as donor sites. Compare binding constants (log K) with terpyridine derivatives using UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) .

- Structural Analysis : Single-crystal X-ray diffraction reveals bond lengths (e.g., M–N ~2.0 Å) and coordination geometry (octahedral vs. square planar).

Q. What advanced chromatographic techniques resolve enantiomeric impurities in synthesized batches?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers; validate with circular dichroism (CD) spectra.

- SFC (Supercritical Fluid Chromatography) : Optimize CO₂/co-solvent ratios for faster resolution (<10 mins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.